Coumarin 2

描述

Coumarin 2, also known as 2H-1-benzopyran-2-one, is an aromatic organic compound belonging to the benzopyrone chemical class. It is characterized by a benzene ring fused to an α-pyrone ring. This compound is a colorless crystalline solid with a sweet odor reminiscent of vanilla. It is naturally found in various plants and is known for its diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties .

准备方法

Synthetic Routes and Reaction Conditions: Coumarin 2 can be synthesized through several well-known reactions:

Perkin Reaction: This involves the condensation of salicylaldehyde with acetic anhydride in the presence of a base, typically sodium acetate.

Pechmann Condensation: This method involves the reaction of phenols with β-keto esters in the presence of a strong acid, such as sulfuric acid.

Knoevenagel Condensation: This involves the reaction of aldehydes with active methylene compounds in the presence of a base, such as piperidine.

Industrial Production Methods: Industrial production of this compound often employs the Perkin reaction due to its simplicity and high yield. The reaction is typically carried out in large reactors with controlled temperature and pressure to optimize the yield and purity of the product .

化学反应分析

Coumarin 2 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form 3,4-epoxycoumarin using oxidizing agents like potassium permanganate.

Reduction: Reduction of this compound can yield dihydrocoumarin using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogens or nitro groups can be introduced using halogenating or nitrating agents.

Major Products:

Oxidation: 3,4-epoxycoumarin.

Reduction: Dihydrocoumarin.

Substitution: Halogenated or nitrated coumarin derivatives.

科学研究应用

Pharmacological Properties

Coumarin 2 exhibits a wide range of biological activities, making it a valuable compound in drug development. Some of its key pharmacological properties include:

- Anticoagulant Activity : Coumarins are well-known for their anticoagulant effects. They inhibit vitamin K epoxide reductase, which is crucial for synthesizing clotting factors, thus preventing thrombosis .

- Antimicrobial Effects : Coumarin derivatives demonstrate significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance, studies have shown that certain coumarin derivatives can enhance the efficacy of conventional antibiotics against resistant strains like MRSA .

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells and inhibit tumor growth by modulating key signaling pathways . Its derivatives have been explored for targeting multiple cancer types.

- Anti-inflammatory and Antioxidant Effects : this compound has been reported to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. Additionally, it exhibits antioxidant activity by scavenging free radicals and protecting cellular components from oxidative stress .

Anticoagulant Applications

A study demonstrated that coumarin derivatives effectively bind to human serum albumin (HSA), influencing their pharmacokinetics and enhancing their anticoagulant properties. Binding constants were determined using fluorescence spectroscopy, revealing significant interactions that are crucial for therapeutic efficacy .

Antimicrobial Synergy

Research on the antimicrobial activity of coumarins isolated from Zanthoxylum nitidum highlighted their ability to restore the effectiveness of conventional antibiotics against MRSA. The study employed various assays to assess minimum inhibitory concentrations (MICs) and determined that specific coumarin structures exhibited synergistic effects with antibiotics .

Anticancer Mechanisms

A recent investigation into the anticancer potential of a novel coumarin derivative showed promising results in vitro and in vivo. The compound was found to inhibit the proliferation of colon adenocarcinoma cells by inducing apoptosis through modulation of tumor-suppressor proteins .

Data Tables

作用机制

Coumarin 2 exerts its effects through various mechanisms:

Anticoagulant Activity: Inhibits the synthesis of vitamin K, a crucial component in blood clotting, thereby preventing the formation of blood clots.

Enzyme Inhibition: Binds to enzymes such as carbonic anhydrase, inhibiting their activity.

Fluorescent Properties: Exhibits fluorescence upon excitation with ultraviolet light, making it useful in molecular imaging and detection.

相似化合物的比较

Coumarin 2 is unique due to its diverse biological activities and applications. Similar compounds include:

Warfarin: A well-known anticoagulant derived from coumarin.

Esculin: A coumarin derivative used in the treatment of hemorrhoids.

Dicoumarol: Another anticoagulant with a similar mechanism of action.

Uniqueness: this compound stands out due to its versatility in both synthetic chemistry and biological applications. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound in multiple fields .

生物活性

Coumarin 2, a member of the coumarin family, is recognized for its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

Coumarin (2H-1-benzopyran-2-one) is a naturally occurring compound found in various plants. It has garnered attention in medicinal chemistry due to its pharmacological properties. The structural versatility of coumarins allows for the synthesis of derivatives with enhanced bioactivity.

1. Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. For instance, a study demonstrated that certain coumarin derivatives could scavenge free radicals effectively, with structure-dependent activity observed in DPPH assays. The radical scavenging activity (RSA) varied significantly among different derivatives, highlighting the importance of molecular structure in determining efficacy .

| Compound | RSA% at 100 µM | RSA% at 500 µM |

|---|---|---|

| Compound 15 | 57.48 ± 0.60 | 87.95 ± 0.22 |

| H-chromen-2-one | IC50 = 1.01 µM | Induces apoptosis in SW480 cells |

2. Anticancer Activity

This compound has shown promise as an anticancer agent. In vitro studies revealed that it could induce apoptosis in cancer cell lines by modulating tumor-suppressor proteins such as p53. Additionally, in vivo experiments indicated that coumarin derivatives could inhibit the progression of colon adenocarcinoma .

3. Anti-inflammatory Properties

Coumarin derivatives have been studied for their anti-inflammatory effects. A series of synthesized coumarins demonstrated the ability to inhibit inflammatory enzymes like nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated microglial cells . This suggests potential therapeutic applications in treating neurodegenerative diseases.

Case Study: Anti-Leishmanial Activity

A significant study focused on the anti-leishmanial properties of coumarin derivatives, including this compound. In vitro and in vivo evaluations showed that one specific derivative exhibited substantial leishmanicidal activity against cutaneous leishmaniasis, reducing lesion sizes in treated BALB/c mice compared to controls (p<0.05) .

Case Study: Risk Assessment in Cosmetic Applications

In a risk assessment study involving cosmetic formulations containing coumarin at a concentration of 0.1%, it was concluded that coumarin does not exhibit genotoxicity or immunomodulatory effects at relevant exposure levels. This study utilized a physiologically based kinetic model to assess systemic exposure and safety margins for consumer use .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Antioxidant Mechanism : Coumarins can donate electrons to free radicals, thus neutralizing them and preventing oxidative stress.

- Anticancer Mechanism : They may induce apoptosis through pathways involving p53 modulation and influence cell cycle regulation.

- Anti-inflammatory Mechanism : Coumarins can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

常见问题

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing Coumarin 2’s structural and electronic properties?

this compound is commonly analyzed using UV-Vis absorption and fluorescence spectroscopy due to its strong absorbance in the visible range and fluorescent properties. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is critical. Proton (H) and carbon (C) NMR can identify substituent patterns and conjugation effects. For example, theoretical calculations (e.g., DFT at the B3LYP/6-311G(d,p) level) can predict chemical shifts, which are then validated against experimental NMR data to confirm structural assignments .

Q. How can researchers quantify this compound in solution-phase studies?

A fluorescence-based approach is recommended due to this compound’s high quantum yield. Prepare a calibration curve using standard solutions of known concentrations. Measure fluorescence intensity at the emission maximum (e.g., ~450 nm) and apply linear regression to correlate intensity with concentration. Ensure solvent consistency, as polarity affects fluorescence properties. For validation, use triplicate measurements and report limits of detection (LOD) and quantification (LOQ) .

Q. What solvent systems are optimal for this compound solubility in photophysical studies?

this compound is highly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile. For aqueous studies, use co-solvents (e.g., 10-20% ethanol) to enhance solubility. Pre-saturate solutions to avoid aggregation, which can quench fluorescence. Document solvent purity and degas solutions to prevent oxygen-mediated photodegradation .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental spectral data for this compound be resolved?

Discrepancies in NMR chemical shifts or UV-Vis absorption peaks often arise from approximations in computational models (e.g., solvent effects ignored in DFT). To address this:

Refine computational parameters : Include solvent effects via implicit models (e.g., PCM) or explicit solvent molecules.

Validate with hybrid methods : Compare DFT results with higher-level theories (e.g., CCSD(T)) for critical electronic transitions.

Re-experiment under controlled conditions : Ensure sample purity and eliminate environmental interference (e.g., humidity, temperature fluctuations).

A linear regression analysis between theoretical and experimental shifts can quantify correlation strength, with R² > 0.95 indicating reliable models .

Q. What steps ensure reproducibility in this compound’s synthetic protocols?

Reproducibility requires rigorous documentation:

Detailed synthetic procedures : Specify reaction stoichiometry, catalyst loading, and purification methods (e.g., column chromatography gradients).

Batch-wise validation : Characterize each batch via HPLC (>95% purity) and NMR.

Data transparency : Share raw spectral data and computational input files in supplementary materials.

Adhere to guidelines for experimental reporting, such as those outlined by the Beilstein Journal of Organic Chemistry, which emphasize full disclosure of synthetic steps and characterization data .

Q. How should researchers design experiments to investigate this compound’s photostability?

Define controlled variables : Light intensity, wavelength, and exposure time. Use a solar simulator for UV-Vis irradiation.

Monitor degradation : Employ LC-MS/MS to track degradation products and quantify half-life.

Include controls : Dark controls and inert atmosphere (N₂) samples to isolate photo-induced vs. thermal degradation.

For complex matrices (e.g., tobacco extracts), use isotope dilution (e.g., C-labeled this compound) to correct for matrix effects .

Q. What methodological considerations are critical when validating this compound’s biological activity assays?

Dose-response curves : Use at least six concentrations to calculate IC₅₀/EC₅₀ values.

Assay interference checks : Test this compound’s autofluorescence in fluorescence-based assays (e.g., MTT).

Statistical rigor : Apply ANOVA for inter-group comparisons and report p-values with effect sizes.

Reference standards like the Mosmann protocol for cytotoxicity assays ensure methodological consistency .

Q. Data Integrity and Ethical Considerations

Q. How can researchers address contradictions in published data on this compound’s properties?

Meta-analysis : Compile datasets from multiple studies and assess variability using statistical tools (e.g., Cochran’s Q test).

Replicate key experiments : Follow original protocols exactly, and document deviations.

Contextualize findings : Consider differences in instrumentation, solvent grades, or sample history.

Ethical reporting requires acknowledging limitations and avoiding selective data presentation to support hypotheses .

Q. What best practices ensure ethical data sharing in this compound research?

FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable. Use repositories like Zenodo or Figshare.

Licensing : Apply Creative Commons licenses to datasets, specifying usage terms.

Collaboration : Share raw data upon request, adhering to institutional and journal policies .

Q. Method Development and Validation

Q. What validation steps are essential for this compound quantification in complex biological matrices?

Selectivity : Confirm no matrix interference at this compound’s retention time via LC-MS/MS.

Accuracy/recovery : Spike known concentrations into the matrix (e.g., plasma) and calculate recovery rates (target: 85-115%).

Precision : Assess intra-day and inter-day variability with %RSD < 15%.

The isotope dilution method using C-labeled analogs is gold-standard for minimizing matrix effects .

属性

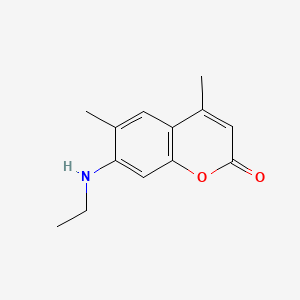

IUPAC Name |

7-(ethylamino)-4,6-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-4-14-11-7-12-10(5-9(11)3)8(2)6-13(15)16-12/h5-7,14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXAEJGHNXJTSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885331 | |

| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [MSDSonline] | |

| Record name | Coumarin 2 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2175 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

26078-25-1 | |

| Record name | 7-Ethylamino-4,6-dimethylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26078-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026078251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin 2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(ethylamino)-4,6-dimethyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMARIN 2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6QVX5PW75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。